molecular formula C11H10O4 B14190463 2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate CAS No. 925454-55-3

2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate

Cat. No.: B14190463
CAS No.: 925454-55-3
M. Wt: 206.19 g/mol
InChI Key: WVGIKLSPFPUOOI-UHFFFAOYSA-N
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Description

2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate typically involves the esterification of 2H-1,3-benzodioxol-5-yl acetic acid with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

2H-1,3-Benzodioxol-5-yl 2-methylprop-2-enoate is unique due to its specific ester functional group and the presence of the benzodioxole ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

925454-55-3

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2-methylprop-2-enoate

InChI

InChI=1S/C11H10O4/c1-7(2)11(12)15-8-3-4-9-10(5-8)14-6-13-9/h3-5H,1,6H2,2H3

InChI Key

WVGIKLSPFPUOOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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